molecular formula C7H10O2 B2433322 (1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one CAS No. 75658-84-3

(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one

Cat. No. B2433322
CAS RN: 75658-84-3
M. Wt: 126.155
InChI Key: WAWXKXJCQYNDFY-WDSKDSINSA-N
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Description

“(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one” is a chemical compound with the molecular formula C7H8O2 . It has an average mass of 124.137 Da and a monoisotopic mass of 124.052429 Da . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one” consists of seven carbon atoms, eight hydrogen atoms, and two oxygen atoms . The InChI string representation of its structure is 1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 .


Physical And Chemical Properties Analysis

“(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one” has a melting point of 42-46 °C . Its optical activity is [α]20/546 −104±2°, c = 0.5% in methanol .

properties

IUPAC Name

(3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXKXJCQYNDFY-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC(=O)[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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